![molecular formula C7H7N3 B1288888 5-Amino-3-methylpyridine-2-carbonitrile CAS No. 252056-70-5](/img/structure/B1288888.png)
5-Amino-3-methylpyridine-2-carbonitrile
Overview
Description
5-Amino-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound. It belongs to the pyridine family and has the molecular formula C7H7N3 . It is a colorless or slightly yellow solid.
Molecular Structure Analysis
The molecular structure of 5-Amino-3-methylpyridine-2-carbonitrile consists of a pyridine ring with an amino group at the 5th position, a methyl group at the 3rd position, and a carbonitrile group at the 2nd position . The InChI code is1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3
. Physical And Chemical Properties Analysis
5-Amino-3-methylpyridine-2-carbonitrile has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 62.7 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a complexity of 158 .Scientific Research Applications
Pharmacology: Metabotropic Glutamate Receptor Modulators
5-Amino-3-methylpyridine-2-carbonitrile: has been identified as a precursor in the synthesis of novel classes of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators . These modulators are promising drug candidates for the treatment of l-DOPA induced dyskinesia, a common side effect in Parkinson’s disease therapy.
Material Science: Advanced Synthesis Techniques
In material science, this compound is utilized in advanced synthesis techniques. For instance, it can be used in the preparation of 2-aminoquinazoline derivatives which have applications in creating new materials with unique properties .
Chemical Synthesis: Suzuki–Miyaura Coupling
5-Amino-3-methylpyridine-2-carbonitrile: is a valuable compound in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is a widely-applied method for forming carbon–carbon bonds, essential in the development of various organic compounds .
Safety and Hazards
The safety information available indicates that 5-Amino-3-methylpyridine-2-carbonitrile may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-amino-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGVUDGLKVQZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619017 | |
Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252056-70-5 | |
Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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